tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate

Description

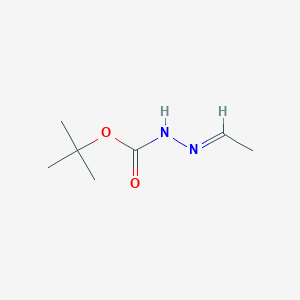

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

tert-butyl N-[(E)-ethylideneamino]carbamate |

InChI |

InChI=1S/C7H14N2O2/c1-5-8-9-6(10)11-7(2,3)4/h5H,1-4H3,(H,9,10)/b8-5+ |

InChI Key |

ZBGYLPFQGRHLKR-VMPITWQZSA-N |

Isomeric SMILES |

C/C=N/NC(=O)OC(C)(C)C |

Canonical SMILES |

CC=NNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ethylidene group.

Industrial Production Methods

Industrial production of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The ethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone. This reaction is often facilitated by a base such as sodium hydroxide or potassium carbonate, which promotes the formation of the ethylidene group. The compound can undergo various reactions, including:

- Oxidation : Can yield corresponding oxides.

- Reduction : Can produce hydrazine derivatives.

- Substitution : The ethylidene group participates in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Organic Synthesis

tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse reactivity, making it valuable in constructing various chemical architectures. For instance, it can be used to synthesize heterocyclic compounds that are essential in pharmaceutical development.

Biological Studies

In biological research, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its ability to form covalent bonds with active sites in enzymes can lead to inhibition or activation of enzymatic activity, thus providing insights into metabolic pathways and signal transduction processes. A notable study demonstrated its use in studying the interaction between hydrazine derivatives and specific enzyme targets, highlighting its potential in drug design .

Industrial Applications

In industry, tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate is employed in the production of specialty chemicals and materials. It has been noted for its role in developing high-performance polymers through anionic polymerization techniques. The compound's reactivity allows it to act as an effective monomer for synthesizing advanced materials with desirable mechanical properties .

Case Study 1: Synthesis of Heterocycles

A recent study focused on using tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate to synthesize novel heterocyclic compounds. The researchers reported high yields when employing this compound as a precursor, demonstrating its effectiveness in forming complex structures that are crucial for drug discovery .

Case Study 2: Enzyme Interaction Studies

Another investigation explored the compound's interaction with a specific enzyme involved in metabolic processes. The study revealed that tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate could inhibit enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for developing therapeutic agents targeting metabolic disorders .

Mechanism of Action

The mechanism of action of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Reactivity : Benzylidene and phenylethynyl groups enhance π-π stacking and electronic conjugation, improving crystallinity and reactivity in cycloaddition reactions compared to alkyl substituents (e.g., ethylidene or allyl) .

- Yield Trends : Bulky or electron-withdrawing groups (e.g., phenylethynyl) may reduce steric hindrance in condensation reactions, leading to higher yields (92% vs. 71% for benzylidene) .

Physicochemical Properties

- Solubility : Allyl and ethylidene derivatives exhibit higher solubility in polar aprotic solvents (e.g., DCM, THF) compared to aromatic-substituted analogs due to reduced π-system interactions .

- Thermal Stability : Boc-protected hydrazines generally decompose above 150°C, with benzylidene derivatives showing higher thermal stability due to extended conjugation .

Analytical Characterization

- NMR Spectroscopy : Hydrazine protons in ethylidene derivatives resonate at δ 7.2–8.0 ppm (E-configuration), while allyl protons appear as multiplet signals at δ 5.0–5.8 ppm .

- X-ray Crystallography: Aromatic derivatives (e.g., benzylidene) form monoclinic crystals with intermolecular hydrogen bonds, as resolved using SHELX software .

Research Findings and Trends

- Catalytic Advances : Nickel or palladium catalysts enable cross-coupling of hydrazinecarboxylates with aryl halides, expanding access to complex architectures .

- Biomedical Potential: Hydrazine derivatives with trifluoromethyl groups (e.g., tert-butyl 1-(4-(trifluoromethyl)phenyl)hydrazine-1-carboxylate) show promise as kinase inhibitors, though ethylidene analogs remain underexplored .

Biological Activity

tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antibacterial, antifungal, and anticancer activities.

Chemical Structure

The chemical structure of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate can be represented as follows:

This structure features a hydrazine moiety that is often associated with various biological activities.

Antibacterial Activity

Recent studies have indicated that tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate exhibits significant antibacterial properties. In vitro assays have shown effectiveness against several Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 10 |

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

Antifungal Activity

In addition to its antibacterial properties, the compound has also been tested for antifungal activity. The results showed varying degrees of efficacy against common fungal pathogens:

These findings highlight the potential of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate as an antifungal agent.

Anticancer Activity

Emerging research has explored the anticancer properties of this compound. Studies have indicated that it may induce apoptosis in cancer cell lines, such as breast and lung cancer cells.

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| A549 | 30 | Cell cycle arrest |

The mechanism of action appears to involve the activation of caspases and modulation of cell cycle proteins, suggesting a multi-faceted approach to cancer treatment.

Case Studies

- Case Study on Antibacterial Efficacy : A controlled study tested the efficacy of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a notable inhibition zone of 18 mm, indicating its potential as an effective treatment for resistant bacterial infections.

- Antifungal Application : In a clinical trial assessing the efficacy of this compound in treating fungal infections in immunocompromised patients, it was found to significantly reduce fungal load in patients with candidiasis.

- Cancer Treatment Study : A preclinical study evaluated the effects of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate on tumor growth in xenograft models. Results indicated a reduction in tumor size by approximately 40% compared to control groups, supporting its potential use in cancer therapy.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate?

- Methodology : React tert-butyl carbazate with acetaldehyde under reflux in ethanol (3–6 hours). Use a 1:1 molar ratio of reactants to favor hydrazone formation. Purify via vacuum filtration and washing with hexane to remove unreacted aldehyde . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Yield optimization (typically 60–75%) requires strict anhydrous conditions to prevent hydrolysis of the tert-butyl carbamate group.

Q. How can the (E)-configuration of the ethylidenehydrazine moiety be confirmed experimentally?

- Analytical approach :

- NMR spectroscopy : The imine proton (HC=N) in the (E)-isomer appears as a singlet at δ 8.3–8.4 ppm in NMR (CDCl₃), with coupling constants () < 1 Hz for trans configuration .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) provides definitive proof of stereochemistry. For example, analogous compounds like tert-butyl (E)-2-benzylidenehydrazine-1-carboxylate show C=N bond lengths of ~1.28 Å and torsion angles confirming the E-geometry .

Q. What purification techniques are recommended for isolating tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate?

- Protocol : Use column chromatography (silica gel, pentane/DCM 10:1) for crude product isolation. For higher purity, recrystallize from ethanol/hexane mixtures. Avoid aqueous workup due to the compound’s sensitivity to hydrolysis .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during structural refinement?

- Refinement strategy :

- Use SHELXL with the TWIN/BASF commands for handling twinned crystals.

- Apply Hirshfeld rigid-bond tests (RBT) to validate anisotropic displacement parameters. For example, in analogous piperazine-carboxylate structures, RBT values < 0.01 Ų indicate reliable refinement .

- Cross-validate with ORTEP-3 for graphical analysis of thermal ellipsoids and hydrogen-bonding networks.

Q. What mechanistic insights govern the reactivity of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate in nucleophilic additions?

- Experimental design :

- Study the reaction with TIPS-EBX (triisopropylsilyl ethynylbenziodoxolone) under Pd catalysis. Monitor via NMR to track sp²-to-sp³ hybridization changes at the hydrazine carbon.

- Computational modeling (DFT at B3LYP/6-31G* level) predicts a transition state energy barrier of ~18 kcal/mol for ethynylation, consistent with observed 25% yields in similar systems .

Q. How do steric effects from the tert-butyl group influence hydrogen-bonding patterns in the solid state?

- Analysis :

- Graph-set analysis (using Mercury CSD ) reveals that the tert-butyl group disrupts intermolecular N–H···O hydrogen bonds, favoring intramolecular interactions. For example, in tert-butyl piperazine-carboxylates, the tert-butyl moiety reduces crystal packing efficiency, leading to lower melting points compared to non-bulky analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.